molecular formula C16H15BrFNO4S B2870847 (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448124-36-4

(5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2870847
CAS No.: 1448124-36-4
M. Wt: 416.26
InChI Key: LQGUBPAVBNKNNC-UHFFFAOYSA-N
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Description

The compound "(5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone" features a bromofuran moiety linked to a methanone group, which is further connected to a 4-((4-fluorophenyl)sulfonyl)piperidine ring. Key structural attributes include:

  • Bromofuran core: A five-membered aromatic ring with a bromine atom at the 5-position.
  • Sulfonyl-piperidine substituent: A piperidine ring modified with a sulfonyl group (-SO₂-) and a 4-fluorophenyl group.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-withdrawing groups and aromatic systems are critical .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO4S/c17-15-6-5-14(23-15)16(20)19-9-7-13(8-10-19)24(21,22)12-3-1-11(18)2-4-12/h1-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGUBPAVBNKNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, which include a bromofuran moiety and a piperidine ring substituted with a fluorophenylsulfonyl group. This structure positions it within a class of heterocyclic compounds known for diverse biological activities, making it a candidate of interest in medicinal chemistry.

  • Molecular Formula : C16_{16}H15_{15}BrFNO4_{4}S
  • Molecular Weight : 416.3 g/mol
  • CAS Number : 1448124-36-4

The compound's reactivity is largely attributed to its functional groups, particularly the bromine atom in the bromofuran moiety and the sulfonyl group attached to the piperidine ring. These features facilitate various chemical reactions, enhancing its potential as a pharmacophore.

Biological Activity

Preliminary studies indicate that compounds with structural similarities to This compound may exhibit a range of biological activities, including:

  • Anti-inflammatory Effects
  • Analgesic Properties
  • Antitumor Activity

Structure-Activity Relationship (SAR)

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) software, have been employed to predict the biological activity spectrum of this compound. The predictions suggest potential therapeutic applications in treating diseases like cancer and inflammatory disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various molecular targets, including enzymes and receptors, modulating their activity through specific binding interactions.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the unique biological profile of This compound :

Compound NameStructural FeaturesBiological Activity
4-FluorophenylsulfonamideSulfonamide groupAntimicrobial
5-BromofuranBromine substitutionAntifungal
Piperidine DerivativesPiperidine ringAnalgesic

This table illustrates how the unique combination of the bromofuran moiety and the piperidine ring with a fluorophenylsulfonyl group enhances selectivity towards certain biological targets compared to other compounds.

Case Studies and Research Findings

Research on similar compounds has shown promising results:

  • Anti-inflammatory Studies : Compounds with similar structures have demonstrated significant anti-inflammatory effects in preclinical models, indicating potential pathways for therapeutic development.
  • Antitumor Activity : Investigations into related piperidine derivatives have revealed their ability to inhibit tumor growth in vitro and in vivo, suggesting that modifications to the piperidine ring could enhance efficacy against cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of halogenated benzofuran/furan derivatives with sulfonyl or sulfinyl modifications. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name (Reference) Core Structure 5-Position Substituent Sulfonyl/Sulfinyl Group Aromatic Substituent Additional Features
Target Compound Bromofuran Bromo Sulfonyl (4-fluorophenyl) 4-fluorophenyl Piperidine ring
5-Fluoro-2-(4-fluorophenyl)-... Benzofuran Fluoro Sulfinyl (phenyl) 4-fluorophenyl Methyl group at 7-position
5-Bromo-2-(4-methylphenyl)-... Benzofuran Bromo Sulfinyl (methyl) 4-methylphenyl Methylsulfinyl group

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Halogen Substitution : Bromine (in the target compound) provides greater steric bulk and electronegativity compared to fluorine in . This may enhance binding affinity in hydrophobic pockets or influence metabolic stability.
  • Sulfonyl vs.
Crystal Packing and Conformational Flexibility
  • The piperidine ring in the target compound introduces conformational flexibility, unlike the rigid benzofuran cores in . This flexibility could modulate interactions with biological targets.
  • In , the dihedral angle between the benzofuran core and 4-methylphenyl ring is 29.58°, indicating moderate planarity disruption. The target compound’s piperidine ring may further distort molecular planarity, affecting crystal packing and solubility .

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